1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and a pyrazole ring, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable pyrazole precursor with difluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .
Scientific Research Applications
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound also features a difluoromethyl group and a pyrazole ring, but with different substituents.
Ethanone, 1-[1-(difluoromethyl)-1H-pyrazol-4-yl]: Similar structure but lacks the ethyl and fluoro substituents
Uniqueness
1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both difluoromethyl and fluoro groups enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F3N5 |
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Molecular Weight |
259.23 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H12F3N5/c1-2-17-9(11)7(6-15-17)5-14-8-3-4-18(16-8)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,16) |
InChI Key |
DWGSFBCOONVSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NN(C=C2)C(F)F)F |
Origin of Product |
United States |
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